![molecular formula C9H18O3 B1338129 (S)-tert-butyl 2-hydroxy-3-methylbutanoate CAS No. 3519-30-0](/img/structure/B1338129.png)
(S)-tert-butyl 2-hydroxy-3-methylbutanoate
Overview
Description
“(S)-tert-butyl 2-hydroxy-3-methylbutanoate” is a chemical compound with the empirical formula C6H12O3 . It is a hydroxy monocarboxylic acid anion that is the conjugate base of 2-hydroxy-3-methylbutyric acid, formed by loss of a proton from the carboxy group . It has a role as a human metabolite .
Molecular Structure Analysis
The molecular structure of “(S)-tert-butyl 2-hydroxy-3-methylbutanoate” can be represented by the SMILES stringCC(C)C(O)C(OC)=O
. The molecular weight is 132.16 g/mol . Physical And Chemical Properties Analysis
The physical and chemical properties of “(S)-tert-butyl 2-hydroxy-3-methylbutanoate” include a molecular weight of 132.16 g/mol . The compound has a topological polar surface area of 60.4 Ų .Scientific Research Applications
Synthesis and Chemical Reactions
- (S)-tert-butyl 2-hydroxy-3-methylbutanoate is involved in the synthesis of various chemical compounds. For example, it is used in the alkylation of tert-butyl hydroperoxide with 1,3-diols to produce hydroxy-containing ditertiary peroxides, which are then oxidized to create carbonyl-containing peroxides (Vostres et al., 2013).
- This compound also plays a role in the environmentally benign production of CO2-based copolymers, such as poly(tert-butyl 3,4-dihydroxybutanoate carbonate), which are useful in biocompatible polymer synthesis (Tsai et al., 2016).
Biochemical Research
- In biochemical research, derivatives of (S)-tert-butyl 2-hydroxy-3-methylbutanoate are used in the synthesis of amino acids, such as in the asymmetric synthesis of anti-(2S,3S)- and syn-(2R,3S)-diaminobutanoic acid (Bunnage et al., 2003).
Material Science and Polymer Research
- In material science, (S)-tert-butyl 2-hydroxy-3-methylbutanoate is utilized in the synthesis of new monomers for constructing multifunctional dendrimers, which are large, branched molecules with potential applications in drug delivery and nanotechnology (Newkome et al., 2003).
Analytical Chemistry
- Analytical studies, such as the quantitation and sensory evaluation of ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine, also utilize derivatives of this compound to understand flavor components in food and beverages (Gammacurta et al., 2018).
Safety and Hazards
Mechanism of Action
Target of Action
(S)-tert-butyl 2-hydroxy-3-methylbutanoate, also known as L-alphahydroxyisovaleric acid t-butyl ester, is a close structure analogue of GHB . GHB, or gamma-hydroxybutyrate, is a naturally occurring neurotransmitter and a psychoactive agent . Therefore, it can be inferred that the primary targets of this compound are likely to be the same as those of GHB.
Mode of Action
Given its structural similarity to ghb, it may interact with ghb receptors in the central nervous system . The interaction with these receptors could lead to changes in neuronal activity, potentially resulting in psychoactive effects .
Biochemical Pathways
GHB is known to play a role in the GABAergic system, which is involved in inhibitory neurotransmission .
Result of Action
Given its structural similarity to ghb, it may have similar effects, such as inducing a state of relaxation and euphoria .
properties
IUPAC Name |
tert-butyl (2S)-2-hydroxy-3-methylbutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQTIFSCLEWPKCF-ZETCQYMHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)OC(C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501228125 | |
Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-tert-butyl 2-hydroxy-3-methylbutanoate | |
CAS RN |
3519-30-0 | |
Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3519-30-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Dimethylethyl (2S)-2-hydroxy-3-methylbutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501228125 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (2S) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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